The anticancer effects of tricetin are multifaceted. In human breast adenocarcinoma MCF-7 cells, tricetin has been shown to block cell cycle progression in the G2/M phase and induce apoptosis. This is achieved through the activation of ataxia telangiectasia-mutated (ATM) kinase, which phosphorylates p53, leading to its stabilization and decreased interaction with murine double minute-2 (MDM2). The blockade of the cell cycle is also associated with reduced levels of cyclins and cell division cycle proteins (cdc2 and cdc25C) and increased phosphorylation of checkpoint kinase 2 (Chk2). Furthermore, tricetin triggers the mitochondrial apoptotic pathway, as evidenced by changes in the expression of Bax and Bak, and the reduction of Bcl-2 and Bcl-X(L) levels. Caspase-9 activation plays a crucial role in this process1.
In the context of human oral cancer cell migration, tricetin has been found to suppress cell invasiveness by reducing the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. Tricetin downregulates MMP-9 expression at the mRNA level and decreases its promoter activity. The underlying mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) 1/2 and p382.
Similarly, in human osteosarcoma cells, tricetin exhibits anti-metastatic effects by transcriptionally repressing MMP-9 through the modulation of the p38 and Akt pathways. This results in decreased cell motility, invasiveness, and migration, without affecting cell viability at concentrations up to 80 µM3.
The studies on tricetin's effects on cancer cells suggest its potential as a chemopreventive agent. In breast cancer, tricetin's ability to induce G2/M phase arrest and apoptosis could be harnessed to develop novel therapeutic strategies1. For oral cancer, the suppression of cell migration by tricetin could be beneficial in preventing cancer metastasis, which is a significant challenge in cancer treatment2. In osteosarcoma, a cancer known for its high metastatic potential, tricetin's repression of MMP-9 expression and interference with signaling pathways could inform the development of anti-metastatic agents, potentially improving the outcomes of chemotherapy3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7